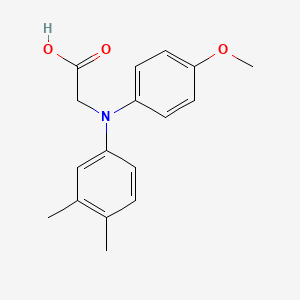
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine is an organic compound that belongs to the class of glycine derivatives. These compounds are characterized by the presence of a glycine moiety attached to aromatic rings. This particular compound features two aromatic rings, one with dimethyl substitutions and the other with a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine typically involves the reaction of 3,4-dimethylphenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for maximum efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic rings can be hydrogenated under high pressure.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully hydrogenated aromatic rings.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine involves its interaction with specific molecular targets. These could include enzymes or receptors in biological systems. The compound may exert its effects by binding to these targets and altering their activity, leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-Dimethylphenyl)glycine
- N-(4-Methoxyphenyl)glycine
- N-(3,4-Dimethylphenyl)-N-(4-hydroxyphenyl)glycine
Uniqueness
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine is unique due to the presence of both dimethyl and methoxy groups on its aromatic rings. This combination of functional groups can result in distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Numéro CAS |
823812-75-5 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-(N-(3,4-dimethylphenyl)-4-methoxyanilino)acetic acid |
InChI |
InChI=1S/C17H19NO3/c1-12-4-5-15(10-13(12)2)18(11-17(19)20)14-6-8-16(21-3)9-7-14/h4-10H,11H2,1-3H3,(H,19,20) |
Clé InChI |
JVKGBXWPLTXCHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


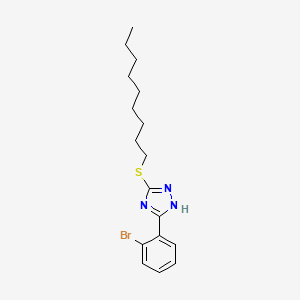
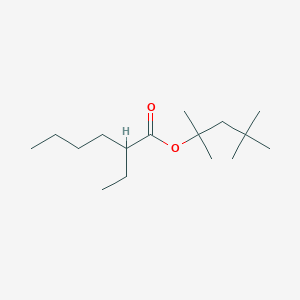
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)
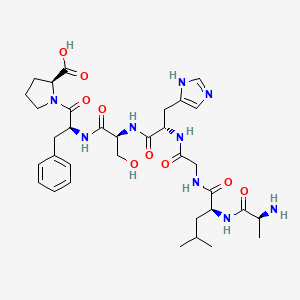
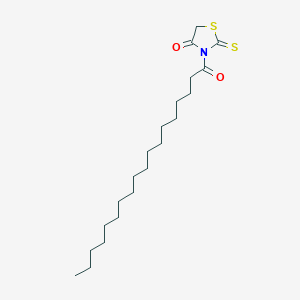
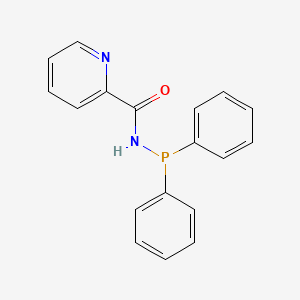
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
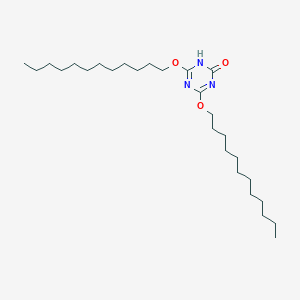
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
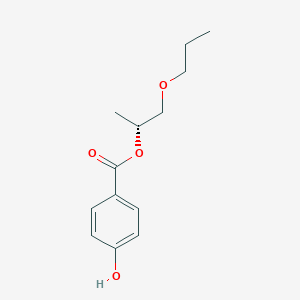
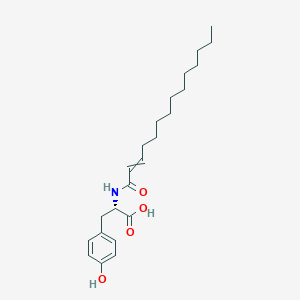
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
